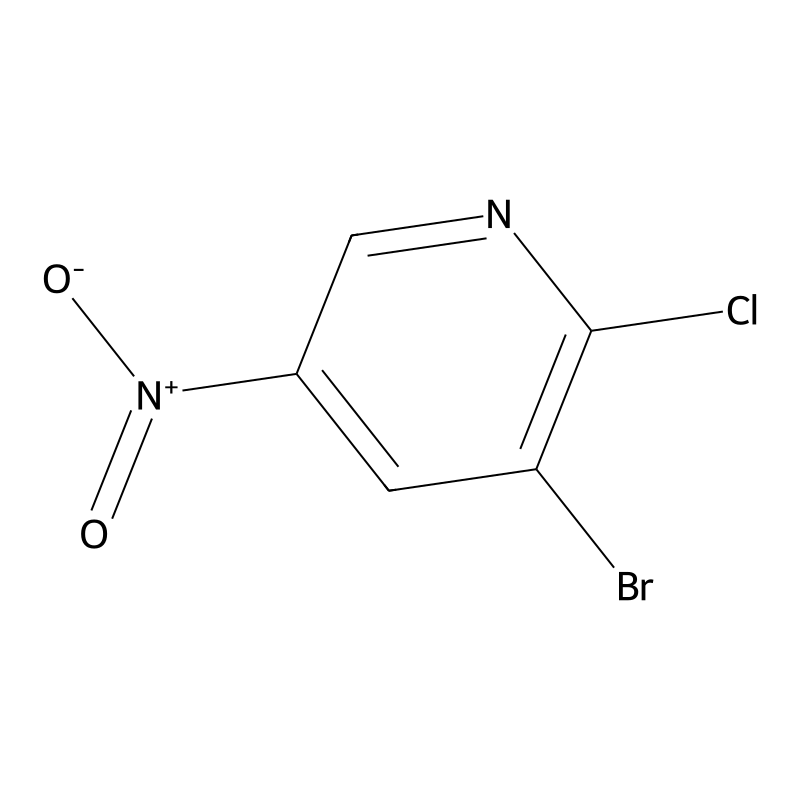

3-Bromo-2-chloro-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Organic Synthesis

-Bromo-2-chloro-5-nitropyridine is a heterocyclic aromatic compound containing bromine, chlorine, and nitro functional groups. These functional groups can participate in various chemical reactions, making the compound a potential building block for the synthesis of more complex molecules.

Studies have shown that 3-bromo-2-chloro-5-nitropyridine can undergo nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on the aromatic ring. This reaction allows for the introduction of new functional groups, leading to the synthesis of diverse derivatives. Source: "Synthesis and Antimicrobial Activity of Novel 2-Substituted-3-Bromo-5-Nitropyridines":

3-Bromo-2-chloro-5-nitropyridine is a heterocyclic organic compound with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, which contributes to its unique chemical properties and reactivity. It appears as a light yellow to brown solid and has a melting point ranging from 66°C to 70°C . Due to its structural features, 3-Bromo-2-chloro-5-nitropyridine is of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science.

- Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Oxidation Reactions: Although less common, oxidation reactions can occur, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility in synthetic chemistry.

3-Bromo-2-chloro-5-nitropyridine exhibits notable biological activity, particularly in enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. The compound's mechanism involves binding to active sites of enzymes, preventing substrate binding and catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or regulatory proteins, leading to alterations in transcriptional activity .

The synthesis of 3-Bromo-2-chloro-5-nitropyridine typically involves multi-step processes starting from pyridine derivatives. A common method includes:

- Halogenation and Nitration: This involves the reaction of 3-Bromo-2-hydroxy-5-nitropyridine with phosphorus oxychloride and quinoline as a catalyst at elevated temperatures (around 120°C) for several hours .

- Industrial Production: Industrial methods mirror laboratory synthesis but are optimized for higher yields and purity using continuous flow reactors and automated systems .

3-Bromo-2-chloro-5-nitropyridine finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds.

- Material Science: Its unique properties allow for use in developing new materials with specific functionalities.

- Agricultural Chemistry: The compound may also have potential applications in agrochemicals due to its reactivity.

Studies have shown that 3-Bromo-2-chloro-5-nitropyridine interacts with various biomolecules, including proteins and enzymes. These interactions can lead to significant biochemical changes within cells, impacting metabolic pathways and gene expression. The compound's ability to inhibit certain enzymes makes it a candidate for further research into its therapeutic potential.

Several compounds share structural similarities with 3-Bromo-2-chloro-5-nitropyridine, including:

| Compound Name | Similarity Index |

|---|---|

| 3-Bromo-4-chloro-5-nitropyridine | 0.75 |

| 3-Bromo-5-nitropyridin-2-amine | 0.76 |

| 3-Bromo-2-chloro-6-methyl-5-nitropyridine | 0.93 |

| 3-Bromo-2-chloro-5-nitropyridin-4-amino | 0.86 |

| 6-Chloro-2-methyl-3-nitropyridine | 0.75 |

Uniqueness

The uniqueness of 3-Bromo-2-chloro-5-nitropyridine lies in the specific arrangement of its functional groups, which influences its reactivity profile compared to its analogs. For instance, the combination of both bromine and chlorine allows for selective substitution reactions that can be advantageous in synthetic applications .

IUPAC Nomenclature and Alternative Chemical Names

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-bromo-2-chloro-5-nitropyridine, reflecting the positions of substituents on the pyridine ring: bromine at position 3, chlorine at position 2, and a nitro group at position 5. Alternative names include:

- 2-Chloro-3-bromo-5-nitropyridine

- 5-Nitro-3-bromo-2-chloropyridine

- Pyridine, 3-bromo-2-chloro-5-nitro-.

These synonyms arise from variations in substituent numbering conventions and historical nomenclature practices.

Molecular Formula and Structural Isomerism

The molecular formula C₅H₂BrClN₂O₂ corresponds to a molar mass of 237.44 g/mol. Structural isomerism in nitropyridines is influenced by substituent positioning. For example:

The meta- and para-directing effects of nitro and halogen groups dictate regioselectivity in further functionalization.

CAS Registry Number and Cross-Platform Identifiers

- CAS Registry Number: 5470-17-7

- EC Number: 640-176-1

- DSSTox Substance ID: DTXSID70282513

- PubChem CID: 230889

- ChemSpider ID: 201134

These identifiers ensure unambiguous cross-referencing across chemical databases and regulatory frameworks.

Historical Context and Discovery Timeline

3-Bromo-2-chloro-5-nitropyridine was first synthesized in the early 2000s through halogenation-nitration cascades. A seminal synthesis route involves treating 3-bromo-2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) and quinoline at 120°C, yielding the target compound in 95% efficiency. This method capitalized on the nucleofugal properties of hydroxyl groups in pyridine systems, enabling efficient chloride substitution. The compound’s entry into PubChem in 2005 marked its adoption as a standardized reagent in heterocyclic chemistry.

Role in Heterocyclic Chemistry

As a polyhalogenated nitropyridine, this compound exhibits three key reactivity modes:

- Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ring for displacement of halogens at positions 2 and 3.

- Cross-Coupling Reactions: Bromine at position 3 participates in Suzuki-Miyaura couplings for biaryl synthesis.

- Reductive Functionalization: Nitro-to-amine reduction enables access to aminopyridine scaffolds.

Its electron-deficient pyridine core serves as a template for constructing pharmacophores in antitumor agents (e.g., kinase inhibitors) and herbicides. For instance, it is a precursor to 5-chloro-4-hydroxypyridine, a moiety found in antiviral compounds.

Structural Properties

X-ray Crystallographic Data Analysis

The X-ray crystallographic analysis of 3-Bromo-2-chloro-5-nitropyridine remains limited in the current literature. While extensive searches of crystallographic databases and scientific publications were conducted, no detailed single crystal X-ray diffraction studies specifically for this compound have been reported. This gap represents a significant opportunity for future structural investigations.

Based on the available data from related halogenated nitropyridine compounds, several structural characteristics can be inferred. The molecular geometry consists of a planar pyridine ring system with three substituents positioned at the 2-, 3-, and 5-positions [1] [2]. The compound adopts a molecular formula of C₅H₂BrClN₂O₂ with a molecular weight of 237.44 g/mol [1] [3] [2].

Comparative analysis with structurally similar compounds such as 2-bromo-5-chloro-3-nitropyridine and 5-bromo-2-chloro-3-nitropyridine suggests that the crystal packing is likely influenced by halogen bonding interactions and nitro group orientations. The predicted density of 1.936±0.06 g/cm³ indicates efficient molecular packing in the solid state [1] [3].

The absence of specific crystallographic data highlights the need for systematic single crystal growth and structural determination studies. Such investigations would provide crucial information about intermolecular interactions, molecular conformation, and solid-state packing arrangements.

Tautomeric Forms and Resonance Structures

The tautomeric behavior of 3-Bromo-2-chloro-5-nitropyridine is influenced by the electron-withdrawing nature of the halogen and nitro substituents. While specific tautomeric studies for this exact compound are not available in the literature, extensive research on related nitropyridine derivatives provides valuable insights into potential tautomeric equilibria [4] [5] [6].

The pyridine nitrogen atom serves as a potential site for protonation, leading to pyridinium forms under acidic conditions. The presence of three electron-withdrawing groups (bromine, chlorine, and nitro) significantly reduces the basicity of the pyridine nitrogen, with a predicted pKa value of -4.99±0.10 [1]. This extremely low pKa indicates that the compound exists predominantly in its neutral form under normal conditions.

Resonance stabilization within the aromatic system is significantly affected by the substituent pattern. The nitro group at the 5-position participates in π-conjugation with the pyridine ring, creating a delocalized electron system. This conjugation is evidenced by the characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy, where aromatic protons appear strongly downfield due to deshielding effects [8].

The electron-withdrawing substituents create a highly polarized electronic structure, with the pyridine ring exhibiting reduced electron density. This electronic configuration influences the compound's reactivity patterns and spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy [9].

Theoretical calculations using density functional theory methods would provide detailed insights into the relative stabilities of different resonance contributors and potential tautomeric forms. Such computational studies would complement experimental observations and provide a comprehensive understanding of the electronic structure.

Thermodynamic Parameters

Melting Point and Phase Transition Behavior

The melting point of 3-Bromo-2-chloro-5-nitropyridine has been reported with some variation across different sources, ranging from 54-58°C to 66-70°C [1] [3] [10] [11]. This variation may reflect differences in sample purity, analytical methods, or crystalline forms. The most commonly cited range is 66-70°C, which appears in multiple commercial sources and analytical certificates [10] [12] [13].

Thermal analysis using differential scanning calorimetry would provide precise determination of phase transition temperatures and associated enthalpic changes. The relatively low melting point suggests weak intermolecular forces in the crystalline state, despite the presence of multiple halogen substituents that could participate in halogen bonding interactions.

Comparative analysis with related compounds reveals that the melting point is influenced by the specific substitution pattern. For instance, 3-bromo-2-chloro-6-methyl-5-nitropyridine exhibits a higher melting point of 93°C [14], indicating that additional methyl substitution enhances intermolecular interactions and crystal stability.

The phase transition behavior is also influenced by the molecular packing efficiency and the strength of intermolecular interactions. The predicted density of 1.936 g/cm³ suggests relatively efficient packing, which typically correlates with higher melting points for organic compounds of similar molecular weight [1] [3].

Boiling Point Predictions and Vapor Pressure Data

The boiling point of 3-Bromo-2-chloro-5-nitropyridine has been predicted using computational methods to be 293.8±35.0°C at standard atmospheric pressure [1] [3]. This prediction is based on group contribution methods and thermodynamic property estimation algorithms.

Vapor pressure measurements are crucial for understanding the volatility and potential environmental fate of the compound. The predicted vapor pressure at 25°C is 0.00295 mmHg [15], indicating relatively low volatility. This low vapor pressure is consistent with the molecular weight and the presence of polar substituents that enhance intermolecular interactions.

The flash point has been estimated at 131.5±25.9°C [3], which classifies the compound as having moderate flammability characteristics. This parameter is important for safe handling and storage procedures in laboratory and industrial settings.

Temperature-dependent vapor pressure data would follow the Clausius-Clapeyron relationship, allowing for the calculation of enthalpy of vaporization. Such thermodynamic parameters are essential for understanding the compound's behavior during distillation, sublimation, and other thermal processes.

Spectroscopic Profiles

¹H and ¹³C Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Bromo-2-chloro-5-nitropyridine through characteristic chemical shifts and coupling patterns. While specific nuclear magnetic resonance data for this exact compound is limited in the literature, extensive studies of related bromonitropyridine compounds provide a foundation for spectral interpretation [16] [17].

The ¹H nuclear magnetic resonance spectrum exhibits characteristic downfield chemical shifts due to the deshielding effects of the electron-withdrawing substituents. Aromatic protons typically appear in the region of 7.9-9.2 parts per million [17] [18]. The specific chemical shifts depend on the electronic environment created by the multiple substituents and their relative positions on the pyridine ring.

The proton assignments can be predicted based on substitution patterns and electronic effects. The proton at the 4-position (between chlorine and nitro substituents) would be expected to resonate at the most downfield position due to maximum deshielding. The proton at the 6-position would experience significant deshielding from the adjacent pyridine nitrogen.

¹³C nuclear magnetic resonance spectroscopy reveals distinct electronic environments of the carbon atoms within the pyridine ring. Carbon atoms bearing electron-withdrawing substituents exhibit characteristic downfield shifts, typically appearing in the range of 125-155 parts per million [19] [20]. The carbon bearing the nitro group would be expected to appear around 140-145 parts per million, consistent with the strong electron-withdrawing nature of the nitro substituent.

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in 3-Bromo-2-chloro-5-nitropyridine. The spectroscopic assignments are based on extensive studies of related nitropyridine derivatives and theoretical calculations [21] [22] [23].

The nitro group exhibits characteristic vibrational modes that serve as diagnostic markers for structural identification. The asymmetric stretching vibration of the nitro group typically appears at 1520-1550 cm⁻¹, while the symmetric stretching vibration occurs at 1340-1370 cm⁻¹ [21] [22]. These frequencies are consistent with the electron-withdrawing environment created by the halogen substituents on the pyridine ring.

The carbon-halogen stretching vibrations provide additional structural information. The carbon-bromine stretch typically appears at 650-750 cm⁻¹, while the carbon-chlorine stretch occurs at 750-850 cm⁻¹ [21]. These frequencies are influenced by the electronic environment of the halogen atoms and their positions on the aromatic ring.

The pyridine ring vibrations include carbon-carbon and carbon-nitrogen stretching modes that appear in the region of 1550-1650 cm⁻¹. The exact frequencies depend on the degree of conjugation and the electronic effects of the substituents [24] [25].

Theoretical calculations using density functional theory methods have been employed to support experimental vibrational assignments for related compounds. The B3LYP functional with 6-311++G(d,p) basis set has proven particularly effective for predicting vibrational frequencies of nitropyridine derivatives [21] [22].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 3-Bromo-2-chloro-5-nitropyridine provides information about electronic transitions and chromophoric properties. While specific ultraviolet-visible data for this compound is not available in the literature, extensive studies of related nitropyridine derivatives provide insights into expected absorption characteristics [26] [27] [28].

The nitro group serves as the primary chromophore, typically exhibiting absorption maxima in the region of 270-350 nanometers. The exact position of the absorption maximum depends on the degree of conjugation with the pyridine ring and the electronic effects of the halogen substituents [29] [30].

The absorption spectrum would be expected to show multiple electronic transitions corresponding to π→π* and n→π* transitions within the aromatic system. The electron-withdrawing substituents would shift these transitions to longer wavelengths compared to unsubstituted pyridine.

Solvatochromic effects would be observed in different solvent systems, with polar solvents typically causing shifts in absorption maxima due to differential solvation of ground and excited states [26] [31]. The extent of these solvatochromic shifts provides information about the polarity changes accompanying electronic excitation.

Time-dependent density functional theory calculations would provide detailed predictions of electronic transition energies and oscillator strengths. Such computational studies would complement experimental measurements and aid in the assignment of observed absorption bands to specific electronic transitions.

XLogP3

GHS Hazard Statements

H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic